4-Ethoxyisobenzofuran-1,3-dione

Description

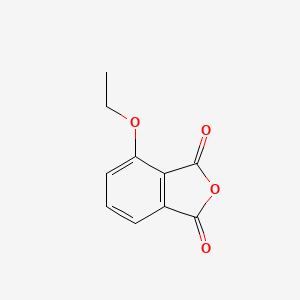

4-Ethoxyisobenzofuran-1,3-dione is a bicyclic organic compound featuring a fused furan ring with two ketone groups at the 1- and 3-positions and an ethoxy substituent at the 4-position. This substitution pattern distinguishes it from related derivatives, as the ethoxy group introduces steric and electronic effects that influence its physical, chemical, and biological properties.

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

4-ethoxy-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C10H8O4/c1-2-13-7-5-3-4-6-8(7)10(12)14-9(6)11/h3-5H,2H2,1H3 |

InChI Key |

UVWRSFKQYVUIOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with phthalic anhydride in the presence of a catalyst to form the desired benzofuran derivative .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-ethoxy-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-ethoxy-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The ethoxy substituent in 4-Ethoxyisobenzofuran-1,3-dione differentiates it from other derivatives in terms of polarity, solubility, and molecular interactions. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Isobenzofuran-1,3-dione Derivatives

Tautomerism and Reactivity

4-Substituted isochroman-1,3-diones exhibit tautomeric behavior (dicarbonyl vs. enolic forms) that affects their chemical and optical properties. For example:

- 4-Benzoyl derivatives favor enolic tautomers in solution, enabling fluorescence, while para-substituted electron-withdrawing groups (e.g., NO₂) suppress this property .

- This compound: The electron-donating ethoxy group may stabilize the dicarbonyl form, reducing enolic tautomerism and fluorescence compared to hydroxy or benzoyl analogs. This contrasts with indolin-2,3-dione derivatives, where additional carbonyl groups drastically alter receptor binding selectivity .

Antioxidant and Cytotoxicity

- Isoindoline-1,3-dione derivatives (e.g., compound 3e) demonstrate potent antioxidant activity (via ABTS/DPPH assays) and cytotoxicity against HeLa cells, attributed to electron-rich substituents enhancing radical scavenging .

- This compound : The ethoxy group’s moderate electron-donating capacity may confer comparable antioxidant properties, though its cytotoxicity profile remains unexplored in the provided evidence.

Receptor Affinity and Selectivity

- Benzoxazolone and indolin-2,3-dione derivatives show divergent receptor affinities. Indolin-2,3-diones exhibit high selectivity for σ2 receptors due to their planar, conjugated systems, whereas benzoxazolones prefer σ1 receptors .

- This compound : The ethoxy group’s steric bulk and electronic effects might modulate binding to similar targets, though further studies are needed.

Anthelmintic Activity

- Piperazine-2,3-dione derivatives with lipophilic substituents (e.g., 4-substituted benzyl groups) show improved anthelmintic activity against Enterobius vermicularis due to enhanced membrane permeability .

Biological Activity

4-Ethoxyisobenzofuran-1,3-dione is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

This compound is a derivative of isobenzofuran-1,3-dione, characterized by an ethoxy group at the 4-position. The synthesis of this compound can be achieved through various organic reactions, including the transformation of anacardic acid, which is a by-product of the cashew industry. This transformation involves several steps that lead to the formation of the desired product with high yields and purity .

Antitumor Activity

Recent studies have indicated that derivatives of isobenzofuran-1,3-dione exhibit significant antitumor properties. The mechanism behind this activity often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways that promote tumor growth. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit cyclooxygenase (COX) enzymes. In particular, studies have demonstrated that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Data for this compound Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| A | 65 | 85 | 1.31 |

| B | 70 | 90 | 1.29 |

| C | 60 | 80 | 1.33 |

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage .

Case Studies

In a notable study focused on the biological evaluation of isoindole derivatives, it was found that compounds similar to this compound demonstrated no cytotoxicity at concentrations up to 90 µM. This suggests a promising safety profile for further development as therapeutic agents . Another investigation highlighted the compound's ability to modulate inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The selective inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory prostaglandins.

- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic apoptotic pathways in cancer cells.

- Antioxidant Mechanism : The ability to scavenge ROS contributes to its protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.